4-tert-Butyl-2,6-dinitrochlorobenzene
Overview
Description
4-tert-Butyl-2,6-dinitrochlorobenzene is an organic compound with the molecular formula C10H11ClN2O4. It is a derivative of chlorobenzene, where the chlorine atom is substituted at the 2-position, and two nitro groups are substituted at the 2 and 6 positions. Additionally, a tert-butyl group is attached at the 4-position. This compound is known for its applications in various chemical processes and research fields.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s logp value of 355 suggests it is somewhat lipophilic, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .
Biochemical Analysis
Biochemical Properties
4-tert-Butyl-2,6-dinitrochlorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, leading to alterations in cellular redox states . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of stress response genes and the activation of signaling pathways related to apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in detoxification processes, resulting in the accumulation of reactive oxygen species . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may induce mild stress responses, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. At high doses, this compound can cause severe oxidative damage, inflammation, and even cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and detoxification. The compound can affect metabolic flux by inhibiting key enzymes in the glycolytic pathway and the tricarboxylic acid cycle. This inhibition can lead to altered levels of metabolites and disrupted energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2,6-dinitrochlorobenzene can be synthesized through the chlorination of the corresponding 2,6-dinitrophenol. The reaction involves the use of thionyl chloride in the presence of dimethylformamide and a C6-C10 alkyl hydrocarbon solvent . The phenolic hydroxyl group is replaced by the chloro substituent, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dinitrochlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, resulting in the formation of substituted anilines.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as secondary alkyl amines in an appropriate solvent.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products
Substituted Anilines: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Scientific Research Applications
4-tert-Butyl-2,6-dinitrochlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicidally active dinitroanilines.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of various chemical products and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-2,6-dinitrochlorobenzene
- 2,4,6-Trinitrochlorobenzene
- 2,6-Dinitrochlorobenzene
Uniqueness
4-tert-Butyl-2,6-dinitrochlorobenzene is unique due to the presence of the tert-butyl group at the 4-position, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-tert-butyl-2-chloro-1,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMLDNFLXIDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176658 | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-81-2 | |
Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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